Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe, also known as LVV-hemorphin-7, is a decapeptide that plays a significant role in the mammalian nervous system. This compound is recognized for its stability and hydrophobic characteristics, distinguishing it from other hemorphins. Hemorphins are endogenous peptides derived from the cleavage of hemoglobin, and they exhibit various biological activities, including modulation of pain and blood pressure regulation .
LVV-hemorphin-7 belongs to the class of peptides known as hemorphins. These peptides are characterized by their opioid-like effects, which can influence pain perception and cardiovascular functions. The classification of LVV-hemorphin-7 is based on its amino acid sequence and biological activity, positioning it within the broader category of neuropeptides .
The synthesis of LVV-hemorphin-7 can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and enzymatic hydrolysis of hemoglobin. In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid support. This method allows for precise control over the peptide sequence and purity .
The molecular structure of LVV-hemorphin-7 consists of a linear chain of ten amino acids with the following sequence:
The molecular formula for LVV-hemorphin-7 is , with a molecular weight of approximately 866.06 g/mol. The peptide exhibits a hydrophobic character due to its amino acid composition, which influences its interaction with biological membranes and receptors .
LVV-hemorphin-7 participates in various biochemical reactions, particularly those related to neurotransmission and pain modulation. The peptide can bind to opioid receptors in the nervous system, triggering analgesic effects.
The mechanism of action for LVV-hemorphin-7 involves its interaction with opioid receptors, specifically the mu-opioid receptor. Upon binding, it activates intracellular signaling pathways that lead to analgesic effects and modulation of blood pressure.
Research indicates that LVV-hemorphin-7 can reduce blood pressure in animal models by inhibiting the sympathetic nervous system's activity, showcasing its potential as an antihypertensive agent .
LVV-hemorphin-7 is a white to off-white powder that is soluble in water and exhibits stability under physiological conditions. Its hydrophobic nature affects its solubility and interaction with cellular membranes .
LVV-hemorphin-7 has garnered attention for its potential therapeutic applications in several areas:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3